4-Bromoanisole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Intermediate in Organic Synthesis:

Preparation of Aryl 1,3-Diketones

4-Bromoanisole serves as a key starting material for the synthesis of aryl 1,3-diketones, which are important building blocks in various organic molecules. This process often involves a reaction sequence called Claisen condensation .

Synthesis of Ethyl 4-Methoxycinnamate

This compound finds applications in the fragrance industry and as an intermediate in the production of other organic molecules. 4-Bromoanisole plays a crucial role in its synthesis through a reaction known as the Heck reaction .

Brominating Reagent:

- 4-Bromoanisole can act as a mild brominating agent, introducing a bromine atom into other organic molecules. This property makes it useful for selective bromination reactions, allowing for the creation of specific functional groups in target molecules .

Coupling Reactions:

- 4-Bromoanisole participates in various coupling reactions, particularly the Suzuki coupling reaction. This reaction allows for the formation of carbon-carbon bonds between 4-bromoanisole and other organic molecules containing specific functional groups, leading to the creation of complex organic structures .

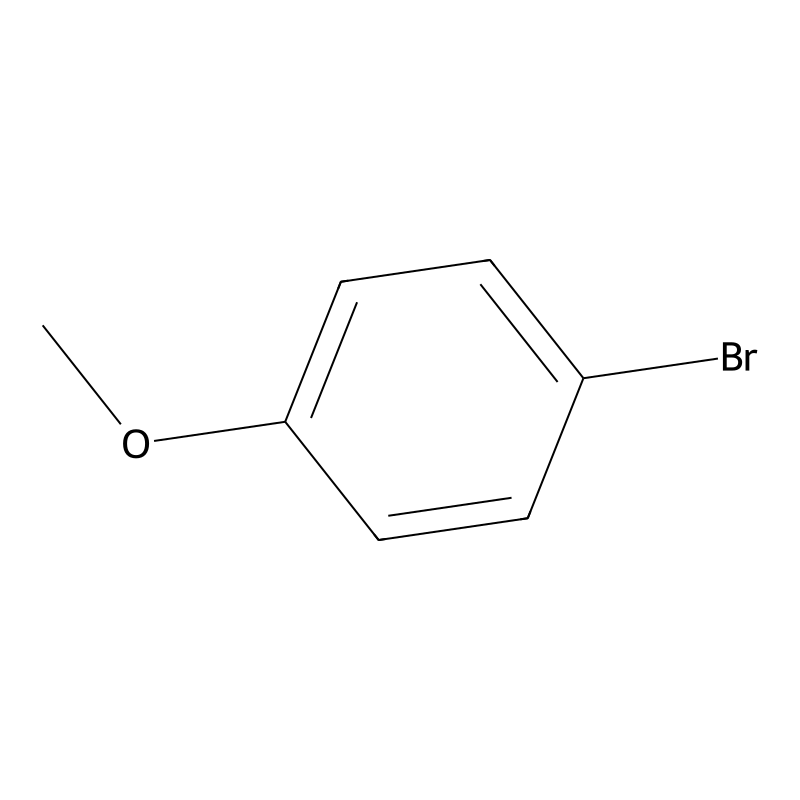

4-Bromoanisole is an organobromine compound with the molecular formula . It appears as a colorless liquid with a pleasant aroma reminiscent of anise seed. This compound is one of three isomers of bromoanisole, the others being 2-bromoanisole and 3-bromoanisole. Its structure features a bromine atom attached to the para position of the methoxy-substituted aromatic ring, making it a valuable precursor for various chemical syntheses and derivatives .

4-Bromoanisole's primary application in scientific research is not related to a specific biological mechanism of action. However, it finds use in RNA extraction as it interacts with genomic DNA (gDNA). During the extraction process, 4-bromoanisole partitions into the organic layer, separating it from the RNA present in the aqueous layer [].

- Grignard Reagent Formation: It can react with magnesium to form a Grignard reagent, which is useful in further synthetic applications.

- Suzuki Coupling: This compound can undergo Suzuki coupling reactions, where it reacts with aryl boronic acids to form biaryl compounds, which are important in pharmaceuticals and materials science .

- Bromination: It can also be used as a brominating agent in various organic transformations, particularly in reactions involving electrophilic aromatic substitution .

Several synthesis methods exist for producing 4-bromoanisole:

- From p-Bromophenol: A common method involves reacting p-bromophenol with dimethyl sulfate.

- Electrophilic Bromination: Anisole can be brominated using bromine or other brominating agents under controlled conditions to yield 4-bromoanisole preferentially due to the directing effects of the methoxy group .

4-Bromoanisole finds numerous applications across various fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Biochemical Research: Used in RNA extraction protocols to minimize DNA contamination.

- Material Science: Its derivatives are explored for their properties in polymer chemistry and materials development .

Interaction studies involving 4-bromoanisole primarily focus on its role in biochemical applications and its reactivity in organic synthesis. Its ability to form stable complexes with various reagents makes it a valuable compound for exploring reaction mechanisms and pathways in organic chemistry. Additionally, studies have indicated its effectiveness in selectively interacting with nucleic acids during RNA purification processes .

Several compounds are structurally similar to 4-bromoanisole, including:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-Bromoanisole | Isomer of bromoanisole | Different position of bromine; distinct reactivity |

| 3-Bromoanisole | Isomer of bromoanisole | Different position of bromine; distinct reactivity |

| Anisole | Parent compound | Lacks bromine; serves as a precursor |

| p-Chloroanisole | Chlorinated derivative | Similar properties but different halogen |

| p-Iodoanisole | Iodinated derivative | Higher reactivity due to iodine's larger size |

Uniqueness: What sets 4-bromoanisole apart from its isomers is its specific reactivity profile due to the para positioning of the bromine atom, which influences its electronic properties and sterics during

The study of 4-bromoanisole dates to the early 20th century, with initial synthesis methods involving the bromination of anisole using elemental bromine or hydrobromic acid. Early applications focused on its use as a precursor for dyes and fragrances due to its anise-like odor. By the mid-20th century, advancements in catalytic systems revealed its potential in Suzuki-Miyaura and Heck cross-coupling reactions, enabling the synthesis of complex biaryl structures.

A pivotal development occurred in the 1980s with the introduction of green chemistry principles. Researchers optimized bromination protocols using sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) in aqueous media, achieving yields exceeding 90% while minimizing hazardous waste. These methods underscored the compound’s adaptability to sustainable practices, aligning with global trends in chemical manufacturing.

Significance of 4-Bromoanisole in Modern Organic Synthesis

4-Bromoanisole’s utility spans multiple domains:

Cross-Coupling Reactions

The compound serves as a key electrophile in palladium-catalyzed reactions. For instance, ligand-free Suzuki-Miyaura coupling with phenylboronic acid produces 4-methoxybiphenyl in 97% yield under ambient conditions (Table 1). Similarly, Heck reactions with styrene derivatives yield cinnamate esters, critical in UV-filter synthesis.

Table 1: Catalytic Systems for Suzuki-Miyaura Coupling of 4-Bromoanisole

| Catalyst | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| 10% Pd/C | 2-Propanol/H₂O | Na₃PO₄ | 97 | |

| Pd(PPh₃)₄ | Toluene | K₂CO₃ | 89 | |

| Pd(OAc)₂ | DMF | Et₃N | 92 |

Pharmaceutical Intermediates

4-Bromoanisole is a precursor to ethyl 4-methoxycinnamate, a common UV absorber in sunscreens. It also facilitates the synthesis of phenanthroindolizidine alkaloids, though direct links to tylophorinicine remain under investigation.

RNA Extraction

In molecular biology, 4-bromoanisole aids in RNA purification by partitioning genomic DNA into organic phases, ensuring high-purity RNA isolates.

Scope and Limitations of Current Academic Investigations

Advances in Synthesis

Recent patents highlight innovations such as ionic liquid-mediated bromination, which enhances regioselectivity and reduces reaction times to 1–3 hours. For example, using 1-butyl-3-methylimidazolium nitrate as a solvent achieves 81–91% yields with minimal byproducts.

Challenges and Limitations

- Toxicity Concerns: Brominated compounds pose environmental and health risks, necessitating stringent handling protocols.

- Byproduct Formation: Competitive ortho-bromination can produce 2,4-dibromoanisole (5–25% yield), complicating purification.

- Catalyst Cost: While Pd/C systems are efficient, palladium’s high cost drives research into nickel- or iron-based alternatives.

Table 2: Physical Properties of 4-Bromoanisole

| Property | Value | Reference |

|---|---|---|

| Melting Point | 9–10°C | |

| Boiling Point | 215–223°C | |

| Density (25°C) | 1.494 g/mL | |

| Refractive Index (nD²⁰) | 1.5640 | |

| Flash Point | 94°C (201°F) |

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 97 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 93 of 97 companies with hazard statement code(s):;

H315 (10.75%): Causes skin irritation [Warning Skin corrosion/irritation];

H373 (89.25%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H412 (89.25%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant;Health Hazard